molecular formula C17H19FN2OS B2772725 3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide CAS No. 1796970-30-3

3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Cat. No.: B2772725
CAS No.: 1796970-30-3
M. Wt: 318.41
InChI Key: BRBHZYAZHDOOAR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Thiophen-2-yl Group: This can be done using coupling reactions such as Suzuki or Stille coupling.

    Formation of the Carboxamide Group: This is usually achieved through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide
  • 3-(4-bromophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide
  • 3-(4-methylphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Uniqueness

The presence of the fluorine atom in the 4-fluorophenyl group may impart unique properties such as increased metabolic stability or altered electronic characteristics, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-15-8-6-13(7-9-15)14-4-1-2-10-20(12-14)17(21)19-16-5-3-11-22-16/h3,5-9,11,14H,1-2,4,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBHZYAZHDOOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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